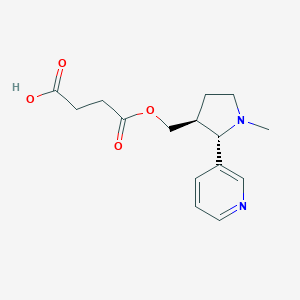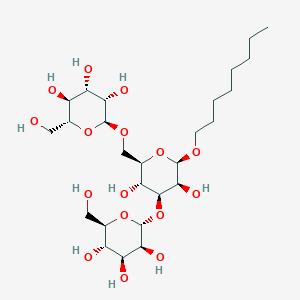
6-Chloro-7-methylquinoline
概要
説明
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including compounds structurally similar to 6-Chloro-7-methylquinoline, involves multiple steps such as substitution, nitration, reduction, cyclization, and chlorination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through these steps highlights the complex processes involved in creating such compounds, achieving a total yield of 29.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been extensively studied. For example, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids demonstrate the intricate intermolecular interactions, specifically the short O—H⋯N hydrogen bond linking the acid and base molecules in each crystal (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
Chloroquinoline derivatives undergo various chemical reactions, forming new compounds with potential biological activity. For instance, the synthesis of 6-chloro-7-arylamino-5,8-isoquinolinediones demonstrated potent in vitro cytotoxic activities against human solid tumor cell lines, indicating the significance of these reactions in medicinal chemistry (Ryu et al., 1999).
Physical Properties Analysis
The physical properties of chloroquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed investigation of the crystal structure of chloroquinoline derivatives, as demonstrated by the synthesis and structural analysis of compounds like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, provides valuable insights into their physical characteristics (Cai et al., 2019).
Chemical Properties Analysis
The chemical properties of 6-Chloro-7-methylquinoline, such as reactivity, chemical stability, and interaction with other compounds, are influenced by its functional groups and molecular structure. Studies on the antimicrobial activity of novel 7-chloro-4-aminoquinoline derivatives, which share a core structure with 6-Chloro-7-methylquinoline, reveal the chemical behavior and potential applications of these compounds (Fatima et al., 2021).
科学的研究の応用
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Medicinal Chemistry
- Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It exhibits a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Industrial Applications
-
Pharmaceutical Chemistry
- Quinoline derivatives have been found to exhibit potent antiproliferative activity against cancer cells .
- Among the tested compounds, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide demonstrated potent antiproliferative activity against cancer cells .
-
Antimalarial Research
-
Green Chemistry
Safety And Hazards
When handling 6-Chloro-7-methylquinoline, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended. It should be used only in well-ventilated areas7.
将来の方向性
Given the versatile applications of quinoline derivatives in various fields, there is a continuous need for the development of novel synthesis methods that are more efficient, cost-effective, and environmentally friendly3. Furthermore, the exploration of the biological and pharmaceutical activities of quinoline derivatives, including 6-Chloro-7-methylquinoline, remains an active area of research2.
特性
IUPAC Name |
6-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLXILGYDMNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403942 | |
| Record name | 6-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methylquinoline | |
CAS RN |
86984-27-2 | |
| Record name | 6-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



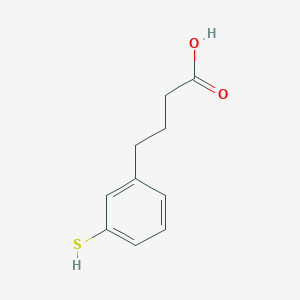


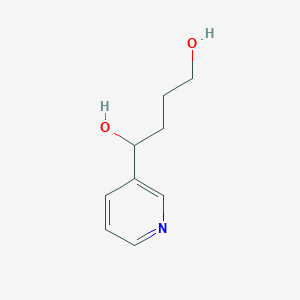


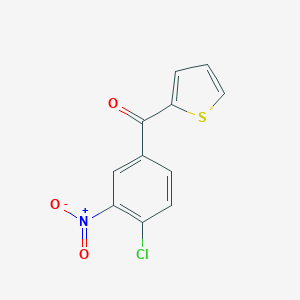
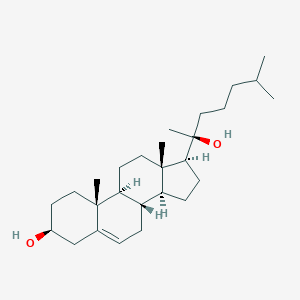
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)
